3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A notable application of derivatives of 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine is in anticancer research. Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to exhibit promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers at micro molar concentration (Chavva et al., 2013). This indicates the potential of these compounds as anticancer agents.
Synthesis of Novel Derivatives
The compound has been used in the synthesis of various novel derivatives with potential biological activity. For instance, new methods for synthesizing N-substituted 4-trifluoromethyl-5-(alkan-1-ol)-pyridin-2(1H)-imines have been developed, showcasing the versatility of the compound in creating diverse chemical structures (Marangoni et al., 2017).
Antitumor Activity
Research has also focused on synthesizing novel pyridine derivatives bearing different heterocyclic rings to study their effect on tumor cell lines. These studies have found that certain derivatives show higher antitumor activity than conventional drugs like doxorubicin, suggesting their potential as effective antitumor agents (Hafez & El-Gazzar, 2020).
Chemical Reactions and Synthesis Techniques
The compound has also been involved in studies of nucleophilic displacement in 2-chloro(trifluoromethyl)pyridines with amines and ammonia, contributing to a better understanding of chemical reactions involving trifluoromethyl groups and their synthetic applications (Dunn, 1999).
Investigation in Organic Synthesis
Additionally, it has been used to explore the effect of Bronsted acids and bases, and Lewis acid (Sn(2+)) on the regiochemistry of reactions involving trifluoromethyl-β-diketones, which is significant in the field of organic synthesis (De Rosa et al., 2015).
Properties
IUPAC Name |
3-ethynyl-5-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2/c1-2-5-3-6(8(9,10)11)4-13-7(5)12/h1,3-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXNOOYKQDKKFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(N=CC(=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652735 | |
Record name | 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048914-02-8 | |
Record name | 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50652735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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